Cas no 1103218-10-5 (1,4-Diphenyl-1H-pyrrole-3-carbonitrile)

1,4-Diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole core substituted with phenyl groups at the 1- and 4-positions and a nitrile functional group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The compound's rigid aromatic framework and electron-withdrawing nitrile group enhance its utility in cross-coupling reactions and as a precursor for further functionalization. Its high purity and stability under standard conditions make it suitable for research and industrial-scale synthesis. The compound is commonly employed in the development of bioactive molecules and optoelectronic materials.
1,4-Diphenyl-1H-pyrrole-3-carbonitrile structure
1103218-10-5 structure
Product Name:1,4-Diphenyl-1H-pyrrole-3-carbonitrile
CAS No:1103218-10-5
MF:C17H12N2
MW:244.290583610535
CID:1092751
PubChem ID:25148919
Update Time:2025-06-11

1,4-Diphenyl-1H-pyrrole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,4-Diphenyl-1H-pyrrole-3-carbonitrile
    • 1,4-diphenylpyrrole-3-carbonitrile
    • 1103218-10-5
    • SB63380
    • Inchi: 1S/C17H12N2/c18-11-15-12-19(16-9-5-2-6-10-16)13-17(15)14-7-3-1-4-8-14/h1-10,12-13H
    • InChI Key: VPGAIPWOZQEBHJ-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C=C(C#N)C(C2C=CC=CC=2)=C1

Computed Properties

  • Exact Mass: 244.100048391g/mol
  • Monoisotopic Mass: 244.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 28.7Ų

1,4-Diphenyl-1H-pyrrole-3-carbonitrile Pricemore >>

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Additional information on 1,4-Diphenyl-1H-pyrrole-3-carbonitrile

Introduction to 1,4-Diphenyl-1H-pyrrole-3-carbonitrile (CAS No. 1103218-10-5) and Its Emerging Applications in Chemical Biology

1,4-Diphenyl-1H-pyrrole-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1103218-10-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrrole family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and synthetic versatility. The presence of two phenyl groups at the 1 and 4 positions, coupled with a cyano group at the 3-position, endows 1,4-Diphenyl-1H-pyrrole-3-carbonitrile with distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and material science applications.

The structural motif of 1,4-Diphenyl-1H-pyrrole-3-carbonitrile has been extensively studied for its potential in modulating various biological pathways. Recent advancements in computational chemistry and molecular modeling have highlighted its role as a key intermediate in the synthesis of bioactive molecules. The electron-withdrawing nature of the cyano group enhances the reactivity of the pyrrole ring, facilitating further functionalization and derivatization. This property has been exploited in the development of novel inhibitors targeting enzyme-catalyzed reactions, particularly those involving post-translational modifications.

In the realm of medicinal chemistry, 1,4-Diphenyl-1H-pyrrole-3-carbonitrile has been incorporated into libraries of small molecules designed for high-throughput screening (HTS) to identify potential therapeutic agents. Its aromatic system provides favorable interactions with biological targets such as kinases and proteases, which are pivotal in diseases like cancer and inflammatory disorders. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several kinases, suggesting their utility in developing targeted therapies.

The cyano group in 1,4-Diphenyl-1H-pyrrole-3-carbonitrile also contributes to its photophysical properties, making it a candidate for applications in optoelectronic materials. Researchers have explored its behavior as an emissive layer in organic light-emitting diodes (OLEDs), where its ability to undergo efficient energy transfer and electron transport has been leveraged to improve device performance. This dual functionality—biological relevance and optoelectronic potential—underscores the compound’s versatility across multiple disciplines.

Recent breakthroughs in synthetic methodologies have enabled more efficient access to 1,4-Diphenyl-1H-pyrrole-3-carbonitrile, allowing for larger-scale production and exploration of its derivatives. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-mediated processes, have been instrumental in constructing the phenyl-substituted pyrrole core. These advances have not only simplified synthesis but also opened avenues for exploring novel analogs with tailored biological activities.

The pharmacokinetic profile of 1,4-Diphenyl-1H-pyrrole-3-carbonitrile and its derivatives remains an area of active investigation. Initial pharmacokinetic studies suggest that modifications at the phenyl rings can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. This knowledge is critical for optimizing lead compounds into viable drug candidates. Furthermore, computational modeling has been employed to predict binding affinities and metabolic stability, aiding in rational drug design.

Emerging research also highlights the role of 1,4-Diphenyl-1H-pyrrole-3-carbonitrile in modulating immune responses. Its structural features allow it to interact with immunoregulatory pathways, making it a promising candidate for immunomodulatory therapies. Preclinical studies have indicated that certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. Such findings position this compound as a potential therapeutic agent in chronic inflammatory diseases.

The material science applications of 1,4-Diphenyl-1H-pyrrole-3-carbonitrile are equally compelling. Its ability to form stable self-assembled structures has been exploited in designing supramolecular materials with specific functionalities. These materials have potential applications in sensors, catalysts, and nanotechnology-driven drug delivery systems. The compound’s compatibility with π-conjugated systems further enhances its utility as a building block for advanced materials.

In conclusion, 1 ,4 - Diphenyl - 1 H - pyrrole - 3 - carbonitrile ( CAS No . 1103218 - 10 - 5 ) stands out as a multifaceted compound with broad implications across chemical biology and material science . Its unique structural features , coupled with recent advancements in synthetic and computational chemistry , have unlocked new possibilities for its application in drug discovery , optoelectronics , and immunomodulation . As research continues to uncover its potential , this compound is poised to play an increasingly significant role in addressing challenges across multiple scientific domains .

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